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Analytical Methods for Fosinopril Sodium

The table below summarizes two validated RP-HPLC methods for quantifying Fosinopril Sodium.

Parameter
Method 1: Assay in
Bulk Drug [1]

Method 2: Simultaneous
Estimation with HCTZ [2]

Method 3: Related
Impurities Profile [3]

Chromatographic
Column

C18 Agilent Column

(250 × 4.6 mm, 5
µm)

RP- Agilent C18 (250 × 4.6

mm, 5 µm)

Hypersil ODS (250 ×

4.6 mm, 3.0 µm)

| Mobile Phase | Methanol : Water (0.1% OPA, pH 3.3) (70 : 30) | Acetonitrile : Phosphate Buffer | Water :

Acetonitrile : 1% Orthophosphoric Acid (Gradient elution from 65:25:10 to other ratios) | | Flow Rate

(mL/min) | 0.7 | 0.7 | 1.2 | | Detection Wavelength (nm) | 267 | 233 (for both Fosinopril and HCTZ) | 210 | |

Injection Volume (µL) | 20 | Not specified | Not specified | | Linearity Range (µg/mL) | 10 - 50 | 10 - 50 |

Not specified for drug substance; method focuses on impurities | | Correlation Coefficient (R²) | 0.999 |

0.999 | Established during validation | | System Suitability (Retention Time) | ~4.54 minutes | Not specified

| All impurities eluted within 60 minutes | | Key Validation Elements | Precision, Accuracy, Linearity,

Robustness | Linearity, Accuracy, Precision, Ruggedness | System Suitability, Specificity, LOD, LOQ,

Precision, Accuracy |
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Detailed Experimental Protocols

Protocol 1: Assay of Fosinopril Sodium in Bulk Drug Substance

This method is designed for the quantitative analysis of Fosinopril Sodium in its pure form [1].

Instrumentation and Reagents: Use an HPLC system equipped with a UV-Vis or PDA detector. The

key reagents are HPLC-grade methanol, orthophosphoric acid (OPA), and high-purity water. The pH
of the water should be adjusted to 3.3 using OPA.

Chromatographic Conditions:
Column: A C18 analytical column, 250 mm in length, 4.6 mm internal diameter, with 5 µm

particle size.
Mobile Phase: A mixture of methanol and pH-adjusted water (0.1% OPA, pH 3.3) in a 70:30

ratio.
Flow Rate: 0.7 mL/min.

Detection Wavelength: 267 nm.
Injection Volume: 20 µL.

Temperature: Ambient.
Standard Preparation: Prepare a stock solution of Fosinopril Sodium reference standard and dilute

it with the mobile phase or a suitable solvent to obtain concentrations within the 10-50 µg/mL range
for the calibration curve.

System Suitability Test: Before sample analysis, inject a standard solution to ensure the system is
performing adequately. The method reported a retention time of approximately 4.54 minutes and a

percent Relative Standard Deviation (%RSD) of less than 2.0% for peak area, indicating good
precision [1].

Protocol 2: Simultaneous Estimation of Fosinopril Sodium and
Hydrochlorothiazide

This method is developed for quantifying both drugs in a combined dosage form [2].

Instrumentation and Reagents: An HPLC system with a UV detector is required. Use acetonitrile
(HPLC grade) and a phosphate buffer solution as the primary reagents.

Chromatographic Conditions:
Column: An RP C18 column (250 mm × 4.6 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and phosphate buffer. The exact proportion is not
specified in the abstract but is optimized for separation [2].
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Flow Rate: 0.7 mL/min.

Detection Wavelength: 233 nm, which is an isosbestic point for both compounds.
Linearity: The method was validated over a concentration range of 10-50 µg/mL for Fosinopril
Sodium and 12.5-62.5 µg/mL for Hydrochlorothiazide, both showing a correlation coefficient
(R²) of 0.999 [2].

Stress Degradation Studies and Impurity Profiling

For comprehensive analysis, characterization of degradation products provides critical quality and safety

information.

Stress Degradation Behavior: A systematic study subjected Fosinopril to hydrolytic, oxidative,

photolytic, and thermal stress conditions per ICH guidelines. The drug was found to be particularly
susceptible to basic hydrolysis, leading to the formation of its active metabolite, fosinoprilat, as a

major degradation product. Additional degradation products were formed under photo-acid and acid
hydrolysis conditions [4].

Advanced Characterization Techniques: The structures of these degradation products were
elucidated using LC-MS/TOF and MSn fragmentation studies. On-line Hydrogen/Deuterium (H/D)

exchange was employed to determine the number of labile hydrogens in the structures, providing a
comprehensive degradation pathway for Fosinopril [4]. The following diagram illustrates the

experimental workflow for stress testing and impurity identification:
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Method Selection Guidance: For routine quality control and assay of the pure drug, Method 1 offers

a simple, isocratic, and robust procedure [1]. For combined dosage forms with Hydrochlorothiazide,
Method 2 provides a validated simultaneous estimation technique [2]. For comprehensive impurity

profiling and stability-indicating methods, the gradient approach and lower wavelength detection used
in Method 3 are more appropriate [3].

Critical Considerations in Development:
Wavelength Selection: Choosing 210 nm, as in the impurities method, increases sensitivity for

trace impurities but may also increase baseline noise. Wavelengths around 230-267 nm offer a
good balance for specific active ingredient assay [1] [2] [3].

Mobile Phase pH: Adjusting the pH of the aqueous phase, often with acids like
orthophosphoric acid (OPA), is crucial for controlling the ionization of Fosinopril, thereby

improving peak shape and separation efficiency [1].
Forced Degradation Studies: These are essential for demonstrating the method's stability-
indicating power. A well-validated method should effectively separate the main drug from its
degradation products, as demonstrated in the LC-MS study [4].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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